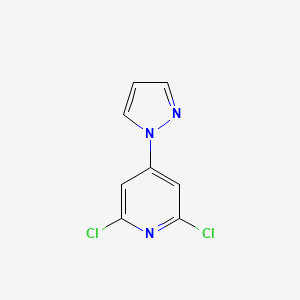
2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a pyrazole ring at the 4 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with 1H-pyrazole under specific conditions. One common method includes:
Starting Materials: 2,6-dichloropyridine and 1H-pyrazole.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2,6-Dichloro-4-(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 2,6-diamino-4-(1H-pyrazol-1-yl)pyridine or 2,6-dithio-4-(1H-pyrazol-1-yl)pyridine.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the pyrazole ring or the pyridine ring.
科学的研究の応用
2,6-Dichloro-4-(1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a ligand in coordination chemistry.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as an antimicrobial or anticancer agent.
作用機序
The mechanism of action of 2,6-dichloro-4-(1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The exact pathways involved depend on the specific application and target.
類似化合物との比較
- 2,6-Dichloro-4-(1H-imidazol-1-yl)pyridine
- 2,6-Dichloro-4-(1H-triazol-1-yl)pyridine
- 2,6-Dichloro-4-(1H-tetrazol-1-yl)pyridine
Comparison:
- Structural Differences: While these compounds share the 2,6-dichloropyridine core, the heterocyclic substituent at the 4 position varies, leading to differences in electronic properties and reactivity.
- Unique Properties: 2,6-Dichloro-4-(1H-pyrazol-1-yl)pyridine is unique due to the specific electronic and steric effects imparted by the pyrazole ring, which can influence its binding affinity and selectivity in biological systems.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties compared to similar compounds
特性
分子式 |
C8H5Cl2N3 |
|---|---|
分子量 |
214.05 g/mol |
IUPAC名 |
2,6-dichloro-4-pyrazol-1-ylpyridine |
InChI |
InChI=1S/C8H5Cl2N3/c9-7-4-6(5-8(10)12-7)13-3-1-2-11-13/h1-5H |
InChIキー |
RREZSIOWFJJHLW-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)C2=CC(=NC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate](/img/structure/B13979179.png)
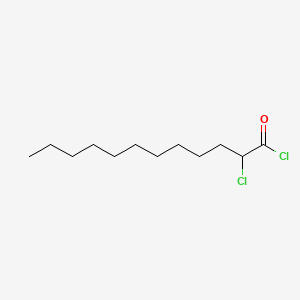

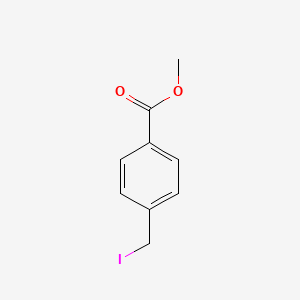
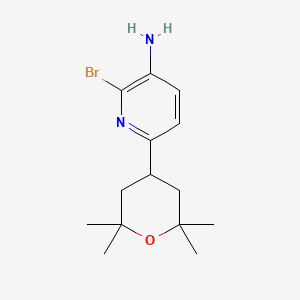

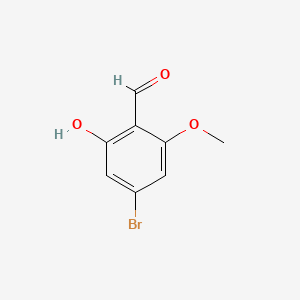
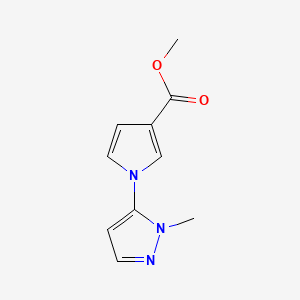


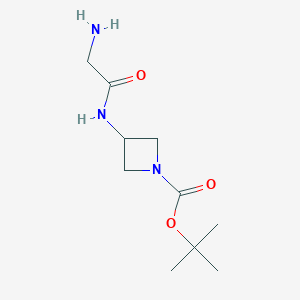
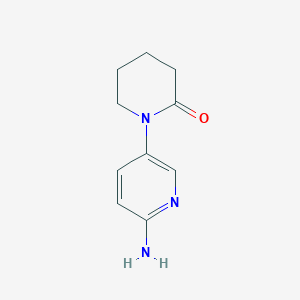
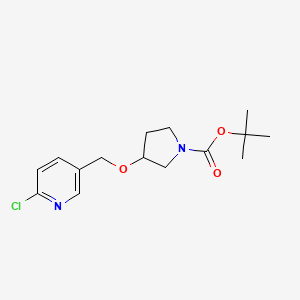
![2-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B13979254.png)
